9-Butylanthracene

説明

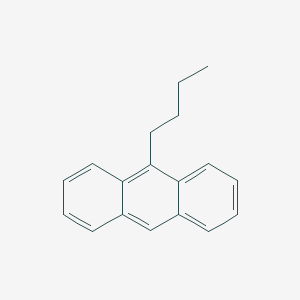

9-Butylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₈. It is a derivative of anthracene, where a butyl group is attached to the ninth carbon atom of the anthracene ring. This compound is known for its stability and resistance to oxidation, making it a valuable substance in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Butylanthracene can be achieved through several methods:

Friedel-Crafts Alkylation: This method involves the alkylation of anthracene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Suzuki Coupling Reaction: This method involves the coupling of 9-bromoanthracene with butylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Sonogashira Coupling Reaction: This method involves the coupling of 9-iodoanthracene with butylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its simplicity and cost-effectiveness. The process involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Halogenated or nitrated anthracene derivatives.

科学的研究の応用

Organic Electronics: It is used as a building block for the synthesis of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Optoelectronics: Due to its unique electronic properties, 9-Butylanthracene is used in the development of optoelectronic devices that convert light into electrical signals and vice versa.

Photovoltaics: It is employed in the fabrication of organic solar cells, where it acts as a charge transport material, enhancing the efficiency of energy conversion.

Biological Research: Some studies suggest that this compound may possess antioxidant and anti-inflammatory properties, making it a potential candidate for therapeutic applications.

作用機序

The mechanism of action of 9-Butylanthracene in organic electronics and photovoltaics is based on its unique electronic properties. The butyl group on the ninth position of the anthracene molecule increases its stability and reduces its reactivity, making it more suitable for use in electronic devices. In biological systems, its potential antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways .

類似化合物との比較

9-tert-Butylanthracene: Similar to 9-Butylanthracene but with a tert-butyl group, it exhibits different photophysical properties due to the bulkier substituent.

9-Phenylanthracene: Contains a phenyl group instead of a butyl group, leading to different electronic and steric effects.

9,10-Diphenylanthracene: Contains phenyl groups at both the ninth and tenth positions, significantly altering its electronic properties.

Uniqueness: this compound is unique due to its balance of stability and reactivity, making it an ideal candidate for various applications in organic electronics and photovoltaics. Its butyl group provides a moderate steric hindrance, which enhances its stability without significantly affecting its electronic properties .

生物活性

9-Butylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, including antioxidant properties, enzyme inhibition, and implications in toxicology and carcinogenicity. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies, experimental data, and potential applications.

Chemical Structure and Properties

This compound is characterized by a butyl group attached to the anthracene molecule at the 9-position. This structural modification influences its physicochemical properties and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that anthracene derivatives, including this compound, can scavenge free radicals effectively. The mechanism involves the donation of electrons to neutralize reactive species, thereby reducing oxidative stress in biological systems .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can inhibit various enzymes, including acetylcholinesterase (AChE). AChE is crucial for neurotransmission, and its inhibition may have implications for neurodegenerative diseases like Alzheimer's. The binding affinity of this compound to AChE suggests potential therapeutic applications in cognitive enhancement .

Table 1: Enzyme Inhibition Data for this compound

Toxicity and Carcinogenicity

The toxicity profile of this compound has been evaluated in several studies. The National Toxicology Program (NTP) identified PAHs as potential carcinogens, with specific attention to their metabolic pathways leading to DNA damage. While direct evidence linking this compound to carcinogenic effects remains limited, its classification within the broader category of PAHs raises concerns about long-term exposure risks .

Study on Antioxidant and Enzyme Inhibition

In a comparative study involving various anthracene derivatives, including this compound, researchers assessed their antioxidant capacity and enzyme inhibition effects. The results indicated that while this compound showed moderate antioxidant activity, it significantly inhibited AChE compared to other tested compounds. This dual action suggests its potential use in developing therapeutic agents for neurodegenerative conditions .

Toxicological Assessment

A comprehensive toxicological assessment conducted by the NTP involved chronic exposure studies in rodent models. The findings indicated that while acute toxicity was low, chronic exposure led to significant biochemical changes indicative of oxidative stress and potential carcinogenic pathways. These results underscore the need for further investigation into the long-term effects of this compound .

特性

IUPAC Name |

9-butylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-2-3-10-18-16-11-6-4-8-14(16)13-15-9-5-7-12-17(15)18/h4-9,11-13H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCDUSIZHQJFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933746 | |

| Record name | 9-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-69-7 | |

| Record name | Anthracene, 9-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。